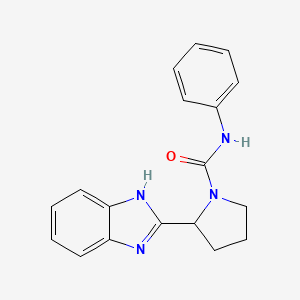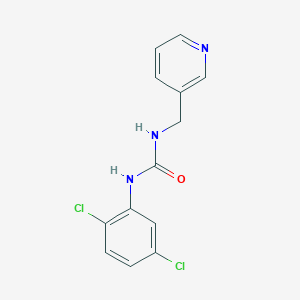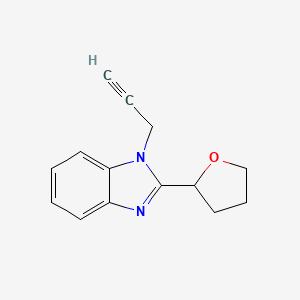![molecular formula C17H19Cl2N3O B10978778 1-(3,4-Dichlorophenyl)-3-[4-(diethylamino)phenyl]urea](/img/structure/B10978778.png)
1-(3,4-Dichlorophenyl)-3-[4-(diethylamino)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorphenamide , is a chemical compound belonging to the class of ureas. Its molecular formula is C₁₃H₁₆Cl₂N₂O, and it exhibits both aromatic and aliphatic features. Dichlorphenamide is primarily used as a pharmaceutical agent, specifically as a carbonic anhydrase inhibitor.
Métodos De Preparación
Synthetic Routes: Dichlorphenamide can be synthesized through several routes. One common method involves the reaction of 3,4-dichloroaniline with diethylamine, followed by the addition of urea. The reaction proceeds under appropriate solvent conditions and yields the desired product.
Industrial Production: In industrial settings, Dichlorphenamide is typically produced using large-scale synthetic processes. These involve optimized reaction conditions, efficient purification steps, and quality control measures to ensure high purity.
Análisis De Reacciones Químicas
Dichlorphenamide undergoes various chemical reactions:
Acylation: It can react with acyl chlorides to form amides.
Reduction: Reduction of the urea group can yield secondary amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common reagents include acyl chlorides, reducing agents (such as lithium aluminum hydride), and nucleophiles for substitution reactions.
Major products include derivatives of Dichlorphenamide with modified functional groups, which may exhibit altered pharmacological properties.
Aplicaciones Científicas De Investigación
Dichlorphenamide finds applications in several fields:
Medicine: It is used to treat glaucoma and certain types of epilepsy. By inhibiting carbonic anhydrase, it reduces intraocular pressure and helps control seizures.
Chemistry: Researchers study its reactivity and use it as a model compound for mechanistic investigations.
Industry: Dichlorphenamide is employed in the synthesis of other pharmaceuticals and agrochemicals.
Mecanismo De Acción
Dichlorphenamide’s primary mechanism of action lies in inhibiting carbonic anhydrase enzymes. By doing so, it affects bicarbonate ion transport, leading to reduced fluid secretion in the eye and altered pH regulation in various tissues.
Comparación Con Compuestos Similares
Dichlorphenamide stands out due to its specific chemical structure and targeted applications. Similar compounds include acetazolamide and methazolamide, which also inhibit carbonic anhydrase but differ in substituents and pharmacokinetics.
: PubChem Compound Summary for Dichlorphenamide. Link : Katzung, B. G., & Trevor, A. J. (Eds.). (2020). Basic & Clinical Pharmacology (15th ed.). McGraw-Hill Education.
Propiedades
Fórmula molecular |
C17H19Cl2N3O |
|---|---|
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]urea |
InChI |
InChI=1S/C17H19Cl2N3O/c1-3-22(4-2)14-8-5-12(6-9-14)20-17(23)21-13-7-10-15(18)16(19)11-13/h5-11H,3-4H2,1-2H3,(H2,20,21,23) |
Clave InChI |
IKGHJZJSFNXKEH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propan-2-yl 4-cyano-5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10978702.png)


![methyl 2-{[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10978713.png)

![N-(4-chlorophenyl)-2-[4-(2,6-dichlorobenzyl)piperazin-1-yl]acetamide](/img/structure/B10978724.png)
![2-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10978738.png)
![N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide](/img/structure/B10978742.png)



![1-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B10978761.png)
![3-(4-methoxyphenyl)-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10978764.png)